[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE [4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8650059
InChI: InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3
SMILES: COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C22H26N2O6
Molecular Weight: 414.5 g/mol

[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

CAS No.:

VCID: VC8650059

Molecular Formula: C22H26N2O6

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE -

Description

[Introduction to 4-(3,5-Dimethoxybenzoyl)piperazinomethanone](pplx://action/followup)

The compound 4-(3,5-dimethoxybenzoyl)piperazinomethanone is a complex organic molecule featuring a piperazine ring linked to both a 3,5-dimethoxybenzoyl group and a 2,3-dimethoxyphenyl group through a methanone bridge. This structure suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets.

Synthesis

The synthesis of 4-(3,5-dimethoxybenzoyl)piperazinomethanone likely involves multi-step reactions, including:

  • Formation of the Piperazine Core: This may involve the reaction of ethylenediamine with a suitable carbonyl compound.

  • Attachment of the 3,5-Dimethoxybenzoyl Group: Typically achieved through an acylation reaction using 3,5-dimethoxybenzoyl chloride.

  • Introduction of the 2,3-Dimethoxyphenyl Group: This could involve a Friedel-Crafts acylation or a similar method to form the methanone bridge.

Potential Applications

Compounds with similar structures are often explored for their pharmacological properties, including:

  • Biological Activity: Potential interactions with enzymes or receptors involved in cell signaling pathways.

  • Drug Development: Could serve as a scaffold for designing new drugs targeting specific biological processes.

Research Findings

While specific research findings for 4-(3,5-dimethoxybenzoyl)piperazinomethanone are not available, related compounds have shown promise in:

  • Enzyme Inhibition: Interacting with enzymes involved in disease progression.

  • Cell Proliferation: Modulating cell growth and division pathways.

Data Tables

Given the lack of specific data for this compound, the following table illustrates general properties of similar compounds:

PropertyGeneral Value for Similar Compounds
Molecular Weight400-500 g/mol
SolubilityOrganic solvents
StabilitySensitive to light/moisture
Product Name [4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
Molecular Formula C22H26N2O6
Molecular Weight 414.5 g/mol
IUPAC Name [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3
Standard InChIKey VGCVAJDZUWWBLJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
PubChem Compound 1147932
Last Modified Apr 15 2024

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